Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo-

Description

Significance of Nucleoside Analogs in Biomedical Research

Nucleoside analogs are synthetic compounds that mimic the structure of naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. These synthetic molecules typically consist of a nitrogenous base linked to a modified sugar moiety. Their significance in biomedical research and medicine stems from their ability to interfere with critical biological processes, most notably nucleic acid synthesis. This interference makes them powerful therapeutic agents, primarily in the treatment of viral infections and cancer. azolifesciences.com

The development of nucleoside analogs began in the mid-20th century, and they have since become a cornerstone of antiviral and anticancer chemotherapy. azolifesciences.com By mimicking natural nucleosides, these analogs can be recognized and processed by cellular or viral enzymes. azolifesciences.com Once incorporated into a growing DNA or RNA chain, their modified structure can halt the replication process. azolifesciences.com This mechanism is particularly effective against rapidly replicating entities like viruses and cancer cells. Consequently, nucleoside analogs are integral to therapies for a range of viral infections, including human immunodeficiency virus (HIV), hepatitis B and C, and herpes simplex virus. nih.gov In oncology, they are used to impede the proliferation of malignant cells in various cancers. azolifesciences.com

Overview of Dideoxy Nucleoside Modifications and Their Therapeutic Relevance

A particularly important class of nucleoside analogs is the dideoxynucleoside group. The defining structural feature of these molecules is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions of the sugar ring. wikipedia.org In natural deoxynucleosides, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links it to the next nucleotide in a growing DNA chain. wikipedia.org

The therapeutic mechanism of dideoxynucleosides hinges on this structural modification. When a dideoxynucleoside analog is incorporated into a viral DNA strand by a viral polymerase, the lack of a 3'-hydroxyl group makes it impossible for the next nucleotide to be added. wikipedia.org This results in the immediate and irreversible termination of DNA chain elongation. wikipedia.org This "chain-terminating" property is the basis for their potent antiviral activity. wikipedia.orgontosight.ai

This mechanism was famously harnessed in the Sanger method for DNA sequencing, where dideoxynucleotides are used to generate DNA fragments of varying lengths, each ending at a specific base. wikipedia.orgtaylorandfrancis.com In a therapeutic context, this same principle is exploited to selectively inhibit viral replication. drugbank.com Many viral polymerases, such as HIV's reverse transcriptase, are more prone to incorporating these analogs than human DNA polymerases, providing a degree of selectivity that makes them effective drugs. azolifesciences.comnih.gov

Contextualizing Uridine (B1682114), 2',3'-dideoxy-5-ethyl-3'-iodo- within Nucleoside Analog Research

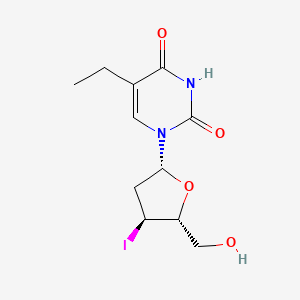

Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- is a specific nucleoside analog that embodies the principles of dideoxy modification while incorporating additional chemical features. ontosight.ai Its structure is characterized by a uracil (B121893) base connected to a dideoxyribose sugar. ontosight.ai This core structure is further modified with an ethyl group at the 5-position of the uracil ring and an iodine atom at the 3'-position of the sugar. ontosight.ai

Each of these modifications is designed to influence the compound's biological activity:

2',3'-dideoxy sugar: As with other dideoxy analogs, this modification confers the ability to act as a chain terminator during DNA synthesis, which is the primary mechanism for its potential antiviral effects. ontosight.ai

5-ethyl group: Modifications at the 5-position of the pyrimidine (B1678525) ring are a common strategy in nucleoside analog design to enhance interaction with viral enzymes and improve antiviral potency.

3'-iodo group: The introduction of a halogen, such as iodine, at the 3'-position is another structural alteration intended to modulate the compound's biological profile and its ability to inhibit viral replication. ontosight.ai

This compound is a subject of research for its potential antiviral properties against various viruses, including those responsible for HIV, hepatitis, and herpes. ontosight.ai The research aims to leverage its chain-terminating capabilities to develop more effective antiviral therapies with minimal toxicity to host cells. ontosight.ai The study of Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- and similar complex analogs is part of the ongoing effort in medicinal chemistry to design novel therapeutics by systematically modifying the structure of natural nucleosides. ontosight.ai

Data Tables

Table 1: Key Structural Modifications and Their Significance

| Structural Feature | Description | Therapeutic Relevance |

|---|---|---|

| Nucleoside Analog | Synthetic compound mimicking natural nucleosides. | Used as antiviral and anticancer agents by interfering with nucleic acid synthesis. azolifesciences.com |

| Dideoxy Modification | Absence of hydroxyl (-OH) groups at the 2' and 3' positions of the sugar ring. | Acts as a DNA chain terminator, halting viral replication. wikipedia.org |

| 5-Position Modification | Chemical group (e.g., ethyl) added to the 5th carbon of the pyrimidine ring. | Can enhance binding to viral enzymes and increase antiviral activity. ontosight.ai |

| 3'-Position Modification | Chemical group (e.g., iodo) added to the 3' carbon of the sugar ring. | Modulates the biological activity and inhibitory potential of the analog. ontosight.ai |

Table 2: Therapeutic Applications of Nucleoside Analogs

| Disease Area | Examples of Viruses/Cancers Treated | Mechanism of Action |

|---|---|---|

| Antiviral Therapy | HIV, Hepatitis B (HBV), Hepatitis C (HCV), Herpes Simplex Virus (HSV) | Inhibition of viral polymerases (e.g., reverse transcriptase), leading to chain termination of viral DNA. nih.gov |

| Anticancer Therapy | Leukemia, Lung Cancer, Pancreatic Cancer | Interference with DNA synthesis in rapidly dividing cancer cells, leading to cell death. azolifesciences.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

114008-12-7 |

|---|---|

Molecular Formula |

C11H15IN2O4 |

Molecular Weight |

366.15 g/mol |

IUPAC Name |

5-ethyl-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15IN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |

InChI Key |

CAYKSEIJSFVTJG-DJLDLDEBSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Uridine, 2 ,3 Dideoxy 5 Ethyl 3 Iodo

Strategies for the Preparation of Uridine (B1682114), 2',3'-dideoxy-5-ethyl-3'-iodo-

The synthesis of Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- is not explicitly detailed in a single procedure in the reviewed literature. However, a plausible synthetic pathway can be constructed based on established methodologies for creating 3'-iodo-2',3'-dideoxy and 5-alkyl pyrimidine (B1678525) nucleosides. A likely strategy would involve a multi-step process starting from a more common nucleoside like uridine or 2'-deoxyuridine (B118206).

A potential synthetic route could be envisioned as follows:

Introduction of the 5-ethyl group: This modification is typically performed on a uridine or 2'-deoxyuridine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, on a 5-iodo or 5-bromouridine (B41414) precursor are common methods to introduce alkyl groups.

Formation of a 2',3'-dideoxy-3'-iodo moiety: This is the most complex transformation. A common route to 2',3'-dideoxynucleosides involves the radical deoxygenation of a 2',3'-bisxanthate derivative of the corresponding ribonucleoside. nih.gov To introduce a 3'-iodo group, a strategy starting from a 2'-deoxyribonucleoside, such as 2'-deoxy-5-ethyluridine, would be more direct. The 3'-hydroxyl group could be activated, for example, by conversion to a mesylate or tosylate. Subsequent nucleophilic substitution with an iodide salt (e.g., sodium iodide) would yield the desired 3'-iodo product. Another approach involves the transformation of the carboxyl group of free amino acids into an iodomethyl group using iodine and a phosphine (B1218219) reagent, a method that could be adapted for the sugar moiety. nih.gov

Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- as a Precursor in the Synthesis of 2',3'-dideoxy-5-ethyluridine

The 3'-iodo group in Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- serves as an excellent leaving group and a functional handle for further chemical transformations. Its most direct application is in the synthesis of the corresponding 2',3'-dideoxynucleoside via reductive dehalogenation.

Reductive deiodination is a highly efficient method for converting the 3'-iodo derivative into 2',3'-dideoxy-5-ethyluridine. This transformation can be achieved through several protocols, most notably catalytic hydrogenation. nih.govnih.gov

Conventional Hydrogenation: This method involves treating the 3'-iodo compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The reaction is typically carried out in a solvent such as methanol (B129727) or a methanol/tetrahydrofuran mixture. The addition of a base, like diisopropylethylamine (DIEA), is crucial for facilitating the reaction and ensuring selectivity, preventing the hydrogenolysis of other sensitive protecting groups that might be present on the molecule. nih.govnih.gov

Catalytic Transfer Hydrogenation (CTH): An alternative to using pressurized hydrogen gas is CTH. In this procedure, a hydrogen donor molecule, such as triethylsilane (TES), is used in conjunction with a Pd/C catalyst. nih.gov This method is often considered milder and operationally simpler. As with conventional hydrogenation, the presence of a base is necessary to achieve efficient and selective deiodination. nih.govnih.gov

These base-mediated hydrogenation techniques are specifically selective for the reduction of the carbon-iodine bond, leaving other common, hydrogenolysis-labile protecting groups (e.g., benzyl (B1604629) ethers, benzyloxycarbonyl) intact. nih.govnih.gov

Following the hydrogenation reaction, the resulting product, 2',3'-dideoxy-5-ethyluridine, must be isolated and purified from the reaction mixture, which contains the catalyst, residual reagents, and any byproducts. The standard and most effective method for this purification is column chromatography. nih.gov

The crude reaction mixture is typically concentrated and then loaded onto a silica (B1680970) gel column. A gradient elution system is employed to separate the components. A common solvent system for nucleoside purification is a mixture of a moderately polar solvent like dichloromethane (B109758) (CH₂Cl₂) and a more polar solvent like ethanol (B145695) (EtOH) or methanol (MeOH). nih.gov Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified 2',3'-dideoxy-5-ethyluridine. nih.gov

General Synthetic Approaches for 3'-Substituted and 5-Ethyl Uridine Analogs

The synthesis of analogs like Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo- draws upon a broad range of established methodologies for modifying the sugar and base moieties of nucleosides.

The introduction of 3'-deoxy and 2',3'-dideoxy functionalities is a cornerstone of nucleoside chemistry, driven by the potent antiviral activity of many such compounds. nih.gov Several key strategies have been developed.

Radical Deoxygenation: A powerful method for producing 2',3'-dideoxynucleosides from ribonucleosides is the Barton-McCombie deoxygenation. A common variant involves converting the 2'- and 3'-hydroxyl groups into a bisxanthate derivative. nih.gov This intermediate then undergoes radical-mediated deoxygenation using a radical initiator (like AIBN or ACHN) and a hydrogen atom donor (historically tributyltin hydride, Bu₃SnH, but more recently replaced by less toxic silanes like tris(trimethylsilyl)silane). nih.gov This process typically yields a 2',3'-unsaturated (didehydro-dideoxy) nucleoside, which can then be hydrogenated to the saturated 2',3'-dideoxynucleoside. nih.gov

Synthesis from 2'-Deoxynucleosides: Starting from a 2'-deoxynucleoside, the 3'-hydroxyl group can be removed. This can be achieved by first activating the hydroxyl group (e.g., as a tosylate or mesylate) and then subjecting it to reductive cleavage.

Introduction of 3'-Substituents: The 3'-position is a frequent target for modification. For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) and related compounds are synthesized to evaluate their biological activity. acs.orgnih.gov These 3'-azido or 3'-amino groups are often introduced via nucleophilic substitution of a suitably activated 3'-hydroxyl group on a 2'-deoxy sugar ring. nih.gov These substituted nucleosides are important both as final products and as intermediates for other analogs.

| Methodology | Starting Material | Key Intermediates | Final Product Type | Reference |

|---|---|---|---|---|

| Radical Deoxygenation of Bisxanthate | Ribonucleoside | 2',3'-Bisxanthate | 2',3'-Didehydro-2',3'-dideoxynucleoside | nih.gov |

| Hydrogenation of Unsaturated Nucleoside | 2',3'-Didehydro-2',3'-dideoxynucleoside | N/A | 2',3'-Dideoxynucleoside | nih.gov |

| Nucleophilic Substitution | 2'-Deoxynucleoside | 3'-O-Tosylate or 3'-O-Mesylate | 3'-Azido or 3'-Amino nucleoside | acs.orgnih.gov |

Modification at the C5 position of the pyrimidine ring is a widely used strategy to alter the biological properties of nucleosides. mostwiedzy.plresearchgate.net A variety of C-C bond-forming reactions and halogenations have been developed for this purpose.

Halogenation: The direct introduction of halogens at the C5 position is a fundamental first step for many subsequent modifications. Iodination of uridine derivatives can be achieved using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or silver sulfate. mostwiedzy.plclockss.orggoogle.com Chlorination and bromination are also common. mostwiedzy.pl

Palladium-Catalyzed Cross-Coupling: 5-Halopyrimidine nucleosides are excellent substrates for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a vast array of substituents. googleapis.commdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with the 5-halonucleoside to form 5-alkynyl derivatives. clockss.org

Heck Coupling: This reaction introduces alkenyl substituents by coupling the 5-halonucleoside with an alkene. clockss.org

Suzuki and Stille Couplings: These reactions are used to introduce aryl, heteroaryl, or alkyl groups using organoboron or organotin reagents, respectively.

Direct C-H Functionalization: More recent methodologies focus on the direct coupling of C-H bonds, avoiding the pre-functionalization step of halogenation. mdpi.com Palladium-mediated oxidative coupling can be used to introduce groups like maleimides or acrylates directly onto the C5 position of the uracil (B121893) ring. mdpi.com

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Iodination | Uridine derivative | I₂ / Ceric Ammonium Nitrate (CAN) | 5-Iodouridine derivative | clockss.org |

| Sonogashira Coupling | 5-Iodouridine derivative | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | 5-Alkynyluridine derivative | clockss.org |

| Heck Coupling | 5-Iodouridine derivative | Alkene, Pd catalyst, Base | 5-Alkenyluridine derivative | clockss.org |

| Cross-Dehydrogenative Coupling | Uridine derivative | Alkene (e.g., methyl acrylate), Pd catalyst | 5-Alkenyluridine derivative | mdpi.com |

Stereoselective Synthesis of Dideoxy Nucleoside Analogs

The stereochemical configuration of nucleoside analogs is a critical determinant of their biological activity. In the synthesis of 2',3'-dideoxy nucleosides, such as Uridine, 2',3'-dideoxy-5-ethyl-3'-iodo-, achieving control over the stereochemistry at the anomeric carbon (C1') is a paramount challenge. The goal is typically the exclusive or predominant formation of the β-anomer, as this configuration is found in naturally occurring nucleosides and is often essential for recognition by viral or cellular enzymes. The absence of a hydroxyl group at the C2' position in dideoxyribose precludes the use of neighboring group participation, a common and effective strategy for ensuring β-selectivity in ribonucleoside and 2'-deoxyribonucleoside synthesis. Consequently, synthetic chemists have developed alternative methodologies to govern the stereochemical outcome of the crucial glycosylation step.

Another powerful strategy involves an additive-controlled asymmetric iodocyclization. nih.gov This approach constructs the furanose ring and sets the stereochemistry at multiple centers simultaneously. The stereoselectivity at the anomeric carbon can be controlled by specific additives, enabling selective access to either α- or β-nucleosides. nih.gov For example, using a chiral phosphine catalyst in an iodocyclization reaction, the addition of sodium iodide (NaI) can favor the formation of β-nucleosides, while the addition of triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) can direct the reaction towards the α-anomer. nih.gov This method introduces an iodine atom at the C2' position, which can be subsequently removed or used for further functionalization. A similar strategy could be envisioned for introducing the 3'-iodo group required for the target compound.

The influence of protecting groups on the sugar moiety, even in the absence of a C2' participating group, can also be leveraged to control stereoselectivity. The steric and electronic properties of protecting groups at the C5' position can create a facial bias, guiding the incoming nucleobase to the desired β-face of the oxocarbenium ion intermediate formed during the glycosylation reaction. Studies on the N-glycosylation of 2-deoxythioribosides have shown that tuning the protecting groups on the C3' and C5' hydroxyls can result in α/β ratios ranging from 1.0:4.0 to 4.5:1.0, demonstrating the significant impact of these seemingly remote groups. nih.gov

The table below summarizes representative conditions and outcomes for stereoselective glycosylation reactions used in the synthesis of dideoxy nucleoside analogs.

| Glycosyl Donor | Nucleobase | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 1-O-acetyl-2-deoxy-α,β-D-ribofuranose (protected) | Silylated 2-chloroadenine | 20 mol % Triflic acid, selective precipitation | Good overall stereoselectivity for β-anomer via precipitation and in-situ anomerization. | researchgate.net |

| (S)-5-[13C5]2,3-dideoxyribonolactone derivative | Silylated Adenine | TMSOTf, 1,2-dichloroethane, -25°C to RT | Successful glycosylation to form the precursor for 2',3'-dideoxyadenosine. | doi.org |

| 2-Deoxythioriboside donors (C3', C5' protected) | Silylated modified nucleobases | NIS/HOTf | α/β ratios tunable from 1.0:4.0 to 4.5:1.0 by altering protecting groups. | nih.gov |

| Acyclic N-allyl-N-tosyl homoallylic amine | NIS, NaI (additive), Chiral Phosphine Catalyst | Asymmetric Iodocyclization | β-nucleoside analog formed with high stereoselectivity (β:α up to 66:1). | nih.gov |

Once the N-glycosidic bond is established with the desired β-stereochemistry, subsequent transformations are required to install the 5-ethyl and 3'-iodo substituents. The introduction of the 3'-iodo group must also be performed with stereocontrol. This can be achieved through stereospecific substitution reactions, for example, via an Sₙ2 reaction on a precursor with a suitable leaving group at the C3' position, such as a triflate or mesylate, which would result in an inversion of configuration. Therefore, the stereochemistry of the starting C3'-hydroxyl group must be chosen accordingly to yield the desired final configuration at that center.

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxyuridine Derivatives and Uridine Analogs

Impact of 3'-Substitutions on Biological Activity (e.g., Iodo, Azido, Fluoro, Hydroxymethyl)

Modifications at the 3'-position of the sugar moiety in 2',3'-dideoxyuridine (B1630288) analogs are critical in defining their biological profile. The size, electronegativity, and stereochemistry of the substituent at this position can profoundly influence the molecule's ability to interact with viral enzymes, such as reverse transcriptases, and its subsequent therapeutic efficacy. Systematic studies have shown that nucleosides with a 3'-azido group on the sugar ring often exhibit the most potent antiviral activity. nih.gov

Direct comparisons between different 3'-substituents reveal a distinct hierarchy of antiviral potency. Studies on pyrimidine (B1678525) nucleosides related to 3'-azido-3'-deoxythymidine (AZT) have demonstrated that the 3'-azido group is often superior for anti-HIV-1 activity. nih.gov Changing the 3'-azido function to an iodo group has been shown to reduce antiviral activity. nih.gov

In the case of 3'-fluoro-substituted analogs, compounds like 3'-fluoro-2',3'-dideoxy-5-chlorouridine have demonstrated potent and selective anti-HIV-1 activity, with a selectivity index comparable to that of AZT. nih.gov This highlights the favorable properties of smaller, highly electronegative substituents like fluorine at the 3'-position. In contrast, while 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) has shown some activity against Rauscher-Murine leukemia virus, related pyrimidine analogs with a 3'-iodo group have generally exhibited diminished anti-HIV potency compared to their 3'-azido counterparts. nih.govnih.gov

The stereochemistry of the 3'-substituent is a determining factor for biological activity, primarily through its influence on the conformation of the furanose (sugar) ring. The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as North (N-type, C3'-endo) and South (S-type, C2'-endo). The specific conformation adopted by the sugar is crucial for its recognition and acceptance by the active site of viral polymerases.

The introduction of an electronegative substituent, such as fluorine, at the 3'-position significantly affects this equilibrium. For instance, X-ray crystallography studies of 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) revealed that the furanose ring adopts a conformation in the S-type (C2'-endo) range. nih.gov This contrasts with the parent 5-methyluridine, which favors an N-type (C3'-endo) pucker. nih.gov An S-type (C2'-endo) conformation is often preferred for substrates of viral reverse transcriptases, suggesting that the stereochemical influence of the 3'-substituent can pre-organize the nucleoside analog into a biologically active shape. While 3',3'-difluoro-3'-deoxythymidine (B1199888) also adopts a predominantly S-type conformation, it is virtually inactive against HIV-1, indicating that stereoelectronic factors beyond just the sugar pucker are also critical for activity. nih.gov

Influence of 5-Position Substitutions (e.g., Ethyl, Halogen, Methyl) on Analog Potency and Selectivity

Substitution at the C-5 position of the pyrimidine base is a well-established strategy for modulating the potency and selectivity of nucleoside analogs. The nature of the C-5 substituent can affect interactions with key enzymes involved in the nucleoside's activation pathway (phosphorylation) and its ultimate target.

Systematic studies have revealed that small alkyl groups at the C-5 position, such as methyl and ethyl, can produce derivatives with high potency. nih.gov Conversely, larger alkyl groups tend to reduce antiviral potency. nih.gov Halogenation at this position also plays a significant role in determining the compound's biological activity profile.

The 5-ethyl group has been shown to be a favorable substitution for antiviral activity. In studies of 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives, the 5-ethyl analog was identified as a potent and selective agent against HIV-1. nih.gov The presence of the ethyl group can enhance the lipophilicity of the molecule, potentially influencing its cellular uptake. Furthermore, the size and shape of the 5-ethyl group can lead to productive interactions within the active site of target enzymes. For instance, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU) is known to inhibit the replication of herpes simplex viruses.

The introduction of halogens (fluorine, chlorine, bromine, iodine) at the 5-position of the uracil (B121893) ring is a critical modification for enhancing antiviral efficacy. In a series of 3'-fluoro-2',3'-dideoxyuridine analogs, the 5-chloro, 5-bromo, and 5-iodo derivatives all demonstrated potent inhibition of HIV-1 replication, with effective concentrations in the sub-micromolar range. nih.gov

While all three 5-halogenated analogs showed similar potency, the 5-chloro derivative (FddClUrd) was found to be markedly more selective in its anti-HIV-1 activity. nih.gov An important aspect of this enhanced activity is the interaction with cellular kinases responsible for activating the nucleoside analog. The 5-halogeno-FddUrd analogues exhibited a significantly higher affinity for MT4 thymidine (B127349) kinase compared to the unsubstituted parent compound, which is a crucial first step in their conversion to the active triphosphate form. nih.gov However, some halogenated nucleosides, such as 3'-fluoro-5-iodo-2'-deoxyuridine, can suffer from metabolic instability due to rapid deiodination in vivo, which can limit their therapeutic potential. nih.gov

Significance of the 2',3'-Dideoxy Motif in Antiviral and Anticancer Activity

The 2',3'-dideoxy motif is the cornerstone of a major class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). mdpi.com The fundamental mechanism of action for these compounds relies on the absence of the 3'-hydroxyl group on the sugar ring. researchgate.net

In viral replication, polymerases synthesize new DNA or RNA strands by adding incoming nucleoside triphosphates to the 3'-hydroxyl group of the growing chain. nih.gov When a 2',3'-dideoxynucleoside analog is phosphorylated within a cell to its active triphosphate form and subsequently incorporated by a viral polymerase into a nascent DNA strand, the process is halted. researchgate.netnih.gov Because the incorporated analog lacks the essential 3'-hydroxyl group, the formation of the next phosphodiester bond is chemically impossible, leading to obligate chain termination. researchgate.netresearchgate.net This premature termination of viral DNA synthesis effectively stops viral replication. This mechanism is central to the anti-HIV activity of numerous approved drugs and investigational compounds.

Advanced Research Methodologies and Future Directions in Uridine Analog Development

Computational Chemistry and In Silico Modeling for Nucleoside Analogs

Computational chemistry and in silico modeling have become indispensable tools in the rational design and development of nucleoside analogs. upenn.edu These methods provide valuable insights into the molecular interactions, properties, and potential activities of novel compounds before their synthesis, thereby saving significant time and resources. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. acs.org This method is crucial for understanding how uridine (B1682114) analogs, such as 2',3'-dideoxy-5-ethyl-3'-iodo-uridine, might interact with their biological targets, like viral polymerases or cellular kinases. For instance, docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. acs.org

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. acs.orgrsc.org MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. selleckchem.com These simulations can help refine the design of novel uridine derivatives by predicting how modifications to the chemical structure will affect their interaction with the target protein. nih.gov

Prediction of Activity Spectra for Novel Derivatives

In silico tools can also be used to predict the biological activity spectra of novel nucleoside derivatives. nih.gov One such approach is the Prediction of Activity Spectra for Substances (PASS) program, which analyzes the structure of a compound to predict its likely pharmacological effects, mechanisms of action, and potential toxicity. mit.edusci-hub.se This prediction is based on a comparison of the new molecule's structure with a large database of known biologically active compounds. mit.edu The output, often presented as a probability of being active (Pa) or inactive (Pi), can guide the prioritization of compounds for synthesis and experimental testing. nih.gov For new uridine analogs, this can help to identify potential therapeutic applications beyond their primary intended use and flag potential off-target effects early in the development process. nih.govgoogle.com

Development of Prodrug Strategies for Enhanced Cellular Uptake and Bioavailability

A significant challenge in the development of nucleoside analogs is their often poor pharmacokinetic properties, including low oral bioavailability and inefficient cellular uptake. Prodrug strategies aim to overcome these limitations by chemically modifying the nucleoside analog to create a transient derivative that is converted into the active drug within the body. These modifications are designed to improve properties such as lipophilicity, which can enhance passage through cell membranes.

Common prodrug approaches for nucleoside analogs include the addition of lipophilic moieties to the sugar or the nucleobase. These modifications can mask the polar hydroxyl groups, facilitating passive diffusion across the intestinal epithelium and cellular membranes. Once inside the cell, these promoieties are cleaved by cellular enzymes to release the active nucleoside analog. The design of an ideal prodrug involves creating a non-toxic moiety that is stable during transit but is efficiently cleaved at the target site.

| Prodrug Strategy | Modifying Group (Example) | Intended Improvement |

| Ester Prodrugs | Valine ester | Enhanced transport via peptide transporters |

| Phosphoramidate Prodrugs | Phenyl, amino acid ester | Bypasses the initial, often rate-limiting, phosphorylation step |

| Lipophilic Prodrugs | Long-chain fatty acids | Increased lipophilicity for better membrane permeability |

Design and Synthesis of Novel Nucleoside Analogues with Optimized Pharmacological Profiles

The rational design and synthesis of novel nucleoside analogs remain a cornerstone of drug discovery. The goal is to create molecules with improved efficacy, selectivity, and resistance profiles compared to existing drugs. This involves making strategic modifications to the sugar moiety, the nucleobase, or both.

For instance, the introduction of fluorine atoms into the sugar ring can significantly alter the electronic properties and conformation of the nucleoside, often leading to enhanced biological activity. nih.gov The synthesis of 2',3'-dideoxy-2',3'-difluoro nucleosides has been a subject of interest for developing antiviral and anticancer agents. acs.org Similarly, the replacement of the furanose oxygen with other heteroatoms, such as selenium in 2',3'-dideoxy-4'-selenonucleosides, represents another avenue for creating bioisosteric analogs with potentially novel pharmacological properties. The synthesis of these novel compounds often requires multi-step, stereoselective chemical routes.

Combinatorial Approaches in Nucleoside Analog Research

Combinatorial chemistry offers a powerful platform for the rapid generation of large and diverse libraries of compounds. In the context of nucleoside analog research, combinatorial approaches enable the synthesis of extensive libraries where different building blocks are systematically combined to create a multitude of structurally related molecules. This high-throughput synthesis, often performed on a solid phase, allows for the exploration of a vast chemical space to identify novel bioactive compounds.

Once synthesized, these nucleoside analog libraries can be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity. nih.gov HTS assays are designed to be rapid, automated, and sensitive, allowing for the testing of thousands of compounds in a short period. For example, fluorescent nucleoside analogs can be used as probes in competitive binding assays to screen for inhibitors of a particular enzyme. DNA-encoded libraries (DELs) represent a further advancement, where each small molecule in the library is tagged with a unique DNA barcode, allowing for the simultaneous screening of millions or even billions of compounds. nih.govmit.edu

| Combinatorial Technique | Description | Application in Nucleoside Analog Research |

| Solid-Phase Synthesis | Compounds are synthesized on a solid support, facilitating purification and automation. | Generation of libraries with diverse modifications at the 5' and base positions of the nucleoside scaffold. |

| Split-Pool Synthesis | A strategy used to generate large "one-bead-one-compound" libraries. | Creation of vast and diverse nucleoside analog libraries for screening. |

| DNA-Encoded Libraries (DEL) | Each molecule is tagged with a unique DNA barcode for identification. | High-throughput screening of massive libraries to identify potent binders to biological targets. nih.gov |

Q & A

Basic: What methodologies are recommended for synthesizing 2',3'-dideoxy-5-ethyl-3'-iodouridine with minimal byproduct formation?

Answer:

The compound can be synthesized via nucleophilic substitution using 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine as a precursor. A key step involves treatment with potassium tert-butoxide in dioxane to eliminate the iodine atom and form the dideoxy structure . To minimize contamination (e.g., residual iodo compounds or 0,2,5'-anhydro derivatives), optimize reaction time and temperature (e.g., 50–60°C for 2–3 hours) and employ aqueous extraction for purification. Post-synthesis, validate purity using HPLC with UV detection at 260 nm .

Advanced: How can stereochemical outcomes be controlled during iodination at the 3'-position of modified uridine analogs?

Answer:

Iodination reactions are stereoelectronically influenced by neighboring groups. For 3'-iodo derivatives, use iodine(III) reagents (e.g., iodobenzene diacetate) in non-polar solvents (e.g., dichloromethane) to favor axial attack due to reduced steric hindrance. Computational modeling (DFT) of transition states can predict regioselectivity. Validate stereochemistry via X-ray crystallography or NOESY NMR .

Basic: What analytical techniques are critical for characterizing iodinated uridine derivatives?

Answer:

- NMR Spectroscopy: Use H, C, and F NMR (if applicable) to confirm substitution patterns. The 3'-iodo group induces distinct deshielding in adjacent protons (e.g., H2' and H4') .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions and fragmentation patterns (e.g., loss of iodine or ethyl groups).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities and quantify yield .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated nucleosides?

Answer:

Crystallize the compound in a low-symmetry space group (e.g., P2) using vapor diffusion with ethanol/water. Heavy iodine atoms enhance X-ray scattering, enabling precise localization of the 3'-iodo group. Compare bond lengths (C-I ≈ 2.09 Å) and angles to DFT-optimized structures. For labile derivatives, use cryocrystallography (100 K) to minimize radiation damage .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antiviral Assays: Test against RNA viruses (e.g., flaviviruses) using plaque reduction assays in Vero cells.

- Metabolic Stability: Incubate with human liver microsomes and quantify degradation via LC-MS/MS.

- Enzyme Inhibition: Measure inhibition of viral polymerases (e.g., HCV NS5B) using H-UTP incorporation assays .

Advanced: How can isotopic labeling (13^{13}13C, 15^{15}15N) elucidate metabolic pathways of iodinated nucleosides?

Answer:

Incorporate C at the 5-ethyl group or N in the uracil ring during synthesis. Track metabolites in cell lysates using NMR or tandem MS. For example, C labeling can distinguish endogenous uridine from the modified analog in salvage pathway studies .

Contradiction Analysis: How to address discrepancies in bioactivity data from different synthetic batches?

Answer:

Batch variability often arises from residual solvents (e.g., dioxane) or incomplete deprotection of the isopropylidene group. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.